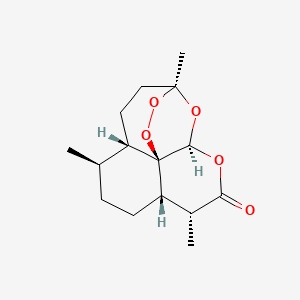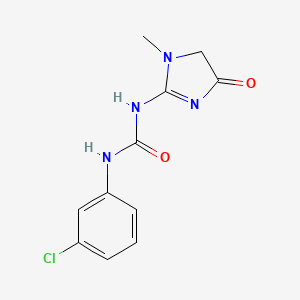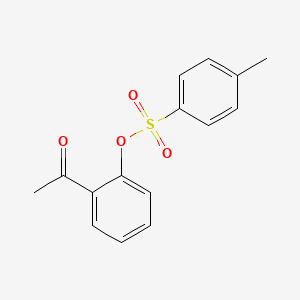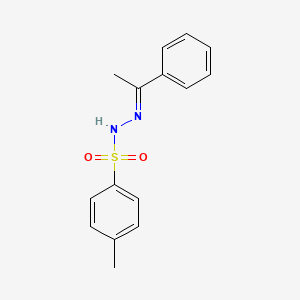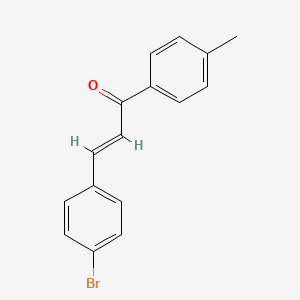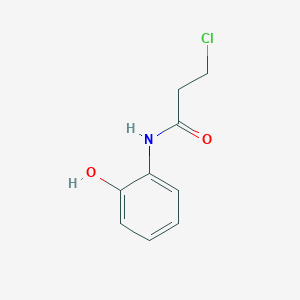
3-chloro-N-(2-hydroxyphenyl)propanamide
描述
3-chloro-N-(2-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-hydroxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-hydroxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacokinetics and Metabolism : Studies on compounds similar to 3-chloro-N-(2-hydroxyphenyl)propanamide, such as S-1 (a selective androgen receptor modulator), have been conducted to understand their pharmacokinetics and metabolism in rats. This research is crucial for developing novel therapeutic agents for androgen-dependent diseases (Wu et al., 2006).
Antinociceptive Activity : Derivatives of similar compounds have been synthesized and tested for their antinociceptive activity, demonstrating significant efficacy in comparison with standard drugs like dipyrone and aspirin. This suggests potential applications in pain management (Önkol et al., 2004).
Immunosuppressive Activities : The synthesis of N-aryl-3-(indol-3-yl)propanamides and their evaluation for immunosuppressive activities highlight the potential use of these compounds in immune-related therapies. One derivative, in particular, showed significant inhibitory activity on murine splenocytes proliferation (Giraud et al., 2010).
Antimicrobial Agents : Research into new 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-ones revealed their potential as broad-spectrum antimicrobial agents against various bacterial and fungal strains (Pansare et al., 2014).
Glucocorticoid Receptor Modulators : Studies on 2,2-dimethyl-3,3-diphenyl-propanamides as glucocorticoid receptor modulators have shown promising results. These compounds displayed good agonist activity in GR-mediated assays, with potential applications in treating inflammation (Yang et al., 2010).
Herbicidal Activity : Research into the herbicidal activity of certain propanamide derivatives indicates potential applications in agriculture. One such compound showed effectiveness in controlling weed growth (Liu et al., 2007).
Photodynamic Therapy : Derivatives of hydroxyphenyl chlorin, similar to 3-chloro-N-(2-hydroxyphenyl)propanamide, have been explored for their application in photodynamic therapy, particularly for cancer treatment (Senge, 2011).
In Vitro and In Vivo Estrogenic Activity : Studies have been conducted on the estrogenic activity of chlorinated derivatives of bisphenol A, including 3-chloro compounds. These studies are essential for understanding the impact of these compounds on hormonal activity (Takemura et al., 2005).
Cytotoxicity Study : A specific study on 3-chloro-N-(4-sulfamoylphenethyl)propanamide demonstrated its potential in cytotoxicity against tumor cells, indicating possible applications in cancer research (Durgun et al., 2016).
属性
IUPAC Name |
3-chloro-N-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4,12H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHFZULPYDCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392188 | |
| Record name | 3-chloro-N-(2-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxyphenyl)propanamide | |
CAS RN |
19343-16-9 | |
| Record name | 3-chloro-N-(2-hydroxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

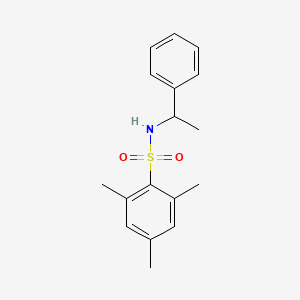
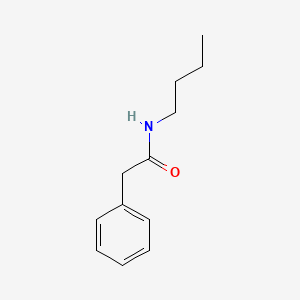
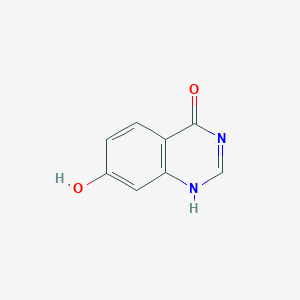
![1-[(1-Phenyl-1H-pyrrol-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7778915.png)
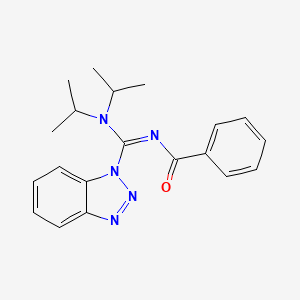
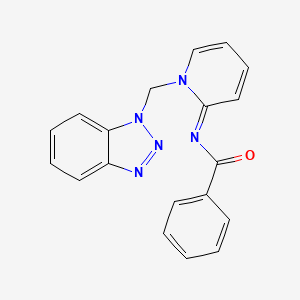
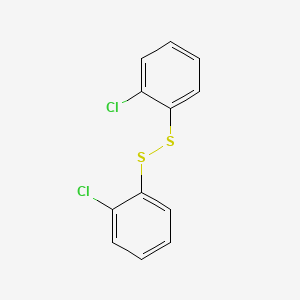
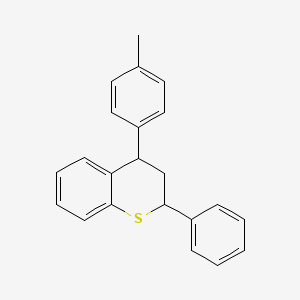
![N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline](/img/structure/B7778963.png)
